molecular formula C17H13BrCl3NO2 B11713213 (2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide

(2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide

Cat. No.: B11713213
M. Wt: 449.5 g/mol
InChI Key: WVOIEORSEWMOPI-IZZDOVSWSA-N
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Description

(2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide is a synthetic organic compound characterized by its unique chemical structure, which includes a bromophenoxy group, a trichloroethyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide typically involves the reaction of 4-bromophenol with trichloroacetyl chloride to form 4-bromophenoxytrichloroacetyl chloride. This intermediate is then reacted with 3-phenylprop-2-enamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically conducted under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

(2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13BrCl3NO2

Molecular Weight

449.5 g/mol

IUPAC Name

(E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C17H13BrCl3NO2/c18-13-7-9-14(10-8-13)24-16(17(19,20)21)22-15(23)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,22,23)/b11-6+

InChI Key

WVOIEORSEWMOPI-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br

Origin of Product

United States

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